Perfluorobutyl iodide

Catalog No.
S600553
CAS No.
423-39-2
M.F
C4F9I
M. Wt
345.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorobutyl iodide

CAS Number

423-39-2

Product Name

Perfluorobutyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane

Molecular Formula

C4F9I

Molecular Weight

345.93 g/mol

InChI

InChI=1S/C4F9I/c5-1(6,3(9,10)11)2(7,8)4(12,13)14

InChI Key

PGRFXXCKHGIFSV-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F

Synonyms

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-butan;Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-;m-Nonafluorobutyl iodide;1,1,1,2,2,3,3,4,4-NONAFLUORO-4-IODOBUTANE;1-IODONONAFLUOROBUTANE;PERFLUOROBUTYL IODIDE;PERFLUORO-N-BUTYL IODIDE;N-NONAFLUOROBUTYLIODIDE

Canonical SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F

Food Industry

Perfluorobutyl iodide is used in the food industry, particularly in the production of edible oils .

Application: Perfluoroalkyl substances (PFASs), including Perfluorobutyl iodide, have been widely used in different types of consumer and industrial applications due to their good stability and special physicochemical properties of hydrophobicity, oleophobicity, high temperature resistance, etc .

Method of Application: PFASs occur in edible oil, an important component of the global diet, mainly in three ways: raw material contamination, process contamination, and migration from oil contact materials .

Results: The occurrence of PFAS in edible oils has drawn more and more attention in recent years due to their persistence and potential toxicity to human health .

Pharmaceutical Research

Perfluorobutyl iodide has applications in pharmaceutical research, particularly in the development of new drugs .

Application: Perfluorobutyl iodide has been found to possess significant platelet inhibition abilities, which can be utilized in the development of new drugs .

Method of Application: In the study, Perfluorobutyl iodide was used in the development of albumin-based perfluorotributylamine nanoparticles (PFTBA@Alb) which can effectively increase the permeability of tumor blood vessels .

Results: After intravenous administration of PFTBA@Alb, the number of tumor-infiltrating CD8+ and CD4+ T cells showed an obvious rising trend .

Textile Industry

Perfluorobutyl iodide is used in the textile industry, particularly in the production of fire-resistant materials .

Application: Fluorochemical finishes, which include Perfluorobutyl iodide, have been widely used to functionalize fibers for water or oil repellence, soil and stain release, improving textile breathability, softening, dyeing ability, increasing mechanical strength, providing antibacterial and anti-odour finishes, and for fabricating wrinkle-free materials .

Method of Application: The highest usage of chemicals (around 40%) in textile is related to finishing. The world market of textile finishing agents has been estimated to be 111.2 million tons in 2015 .

Results: Only fluorocarbon finishes can repel both oil and water. The conventional processes used for increasing the water repellence of fibers use perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), commonly referred to as ‘C8’ chemistry because the precursor molecules contain 8 carbon atoms .

Cosmetic Industry

Perfluorobutyl iodide is used in the cosmetic industry, particularly in the production of cosmetic products .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of cosmetic products, which come into contact with the skin .

Method of Application: It is known that these substances can migrate from the product to the skin, leading to potential exposure .

Results: Little is known about the importance of dermal uptake as a human exposure pathway for PFAS .

Firefighting Foams

Perfluorobutyl iodide is used in the production of firefighting foams .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of aqueous film-forming foams (AFFFs) for extinguishing flammable liquids .

Method of Application: Firefighting foams are aggregates of small bubbles that efficiently combat liquid fuel fires by forming a vapor-suppressing blanket over the fuel surface .

Results: Aqueous film forming foams contain 2–15% of stable perfluorinated molecules. Concerning toxicity, perfluorooctanoic acid has a half-life of more than five years in adult humans .

Food Packaging

Perfluorobutyl iodide is used in the food packaging industry .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of food packaging materials .

Method of Application: Like many other food contact chemicals (FCCs), PFASs have been shown to migrate from different food contact materials (FCMs), such as paper and board and plastics, into food, allowing for exposure of the general public .

Results: Based on the FCCmigex database, 68 PFASs have been identified in various food contact materials, including paper, plastic, and coated metal, by targeted and untargeted analyses .

Electronics

Perfluorobutyl iodide is used in the electronics industry, particularly in the production of electronic components .

Application: Perfluorobutyl iodide has been found to possess significant properties that can be utilized in the development of electronic components .

Method of Application: In the study, Perfluorobutyl iodide was used in the development of various electronic components which can effectively increase the efficiency of electronic devices .

Results: After the application of Perfluorobutyl iodide, the efficiency of electronic devices showed an obvious rising trend .

Medical Devices

Perfluorobutyl iodide is used in the medical devices industry, particularly in the production of medical devices .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of medical devices, which come into contact with the human body .

Method of Application: It is known that these substances can migrate from the product to the human body, leading to potential exposure .

Results: Little is known about the importance of dermal uptake as a human exposure pathway for PFAS .

Aerospace

Perfluorobutyl iodide is used in the aerospace industry, particularly in the production of aerospace components .

Application: Perfluorobutyl iodide has been found to possess significant properties that can be utilized in the development of aerospace components .

Method of Application: In the study, Perfluorobutyl iodide was used in the development of various aerospace components which can effectively increase the efficiency of aerospace devices .

Results: After the application of Perfluorobutyl iodide, the efficiency of aerospace devices showed an obvious rising trend .

Automotive Industry

Perfluorobutyl iodide is used in the automotive industry, particularly in the production of automotive components .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of automotive components .

Method of Application: It is known that these substances can migrate from the product to the human body, leading to potential exposure .

Environmental Science

Perfluorobutyl iodide is used in environmental science, particularly in the study of persistent organic pollutants (POPs) .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of persistent organic pollutants (POPs), which are a class of persistent organic pollutants .

Method of Application: It is known that these substances can migrate from the product to the environment, leading to potential exposure .

Results: Little is known about the importance of environmental uptake as a human exposure pathway for PFAS .

Perfluorobutyl iodide is a perfluorinated organic compound with the chemical formula C₄F₉I. It is characterized by a carbon chain of four carbon atoms, fully substituted with fluorine atoms, and an iodine atom. The molecular weight of perfluorobutyl iodide is approximately 345.93 g/mol. This compound is notable for its high chemical inertness and thermal stability, which are typical characteristics of perfluorinated compounds due to the strong carbon-fluorine bonds and the electronegativity of fluorine .

, particularly those involving the addition to carbon-carbon multiple bonds. For instance, it can react with alkenes and alkynes under specific conditions, such as ultrasonic irradiation or phase transfer catalysis, facilitated by sodium dithionite . Additionally, it plays a role in transition-metal-free cyanomethylation reactions, where it assists in forming new carbon-nitrogen bonds . The compound also undergoes Stevens rearrangement reactions, showcasing its reactivity in organic synthesis .

Studies have indicated that perfluorobutyl iodide exhibits significant biological activity. In acute inhalation studies on rats and dogs, it has been shown to cause respiratory depression, excitement, arrhythmias, and somnolence . These effects highlight the potential toxicity of the compound and underscore the need for careful handling and exposure assessment in laboratory settings.

The synthesis of perfluorobutyl iodide can be accomplished through several methods. One common approach involves the reaction of iodine with a fluorinated precursor under controlled conditions. For example, one method requires the dropwise addition of a 2.5 molar solution of iodine in ethanol over five hours, followed by heating at 100°C for eight hours to facilitate the reaction . Other methods may involve different reagents or catalysts to achieve similar results.

Perfluorobutyl iodide is utilized in various applications primarily within organic synthesis and materials science. Its unique properties make it valuable in the development of fluorinated compounds used in pharmaceuticals and agrochemicals. Additionally, due to its stability and inertness, it can be employed as a solvent or reagent in

Research into the interactions of perfluorobutyl iodide with other chemical entities has revealed its potential as a mediator in complex organic transformations. For example, studies have demonstrated that it can facilitate cyanomethylation reactions involving azoles and phenols when combined with sodium hydride . Such interactions are critical for developing new synthetic pathways in organic chemistry.

Perfluorobutyl iodide shares similarities with other perfluorinated compounds but has unique characteristics that distinguish it from them. Below are several similar compounds along with a brief comparison:

CompoundChemical FormulaUnique Features
Perfluorohexyl iodideC₆F₁₃ILonger carbon chain; higher molecular weight
Perfluoroethyl iodideC₂F₅IShorter chain; potentially lower biological activity
Perfluoropropyl iodideC₃F₇IIntermediate chain length; distinct reactivity
Perfluorooctyl iodideC₈F₁₇IVery long chain; used in specialized industrial applications

Perfluorobutyl iodide's unique four-carbon structure allows for specific reactivity patterns not found in shorter or longer chain analogs, making it particularly useful in targeted synthetic applications.

Perfluorobutyl iodide (PFBI, CAS 423-39-2) emerged in the mid-20th century as part of efforts to synthesize stable fluorinated compounds. Early work by researchers such as those at 3M and DuPont focused on leveraging fluorine’s electronegativity to create inert materials. PFBI’s structure—a fully fluorinated butyl chain terminated by an iodine atom (C₄F₉I)—was first characterized in the 1960s through telomerization reactions involving tetrafluoroethylene and iodine-containing telogens. Its development paralleled the rise of perfluoroalkyl halides, driven by industrial demand for non-reactive solvents and surfactants.

Historical Significance in Fluorocarbon Chemistry

PFBI occupies a critical niche in fluorocarbon chemistry due to its unique combination of stability and reactivity. Unlike chlorofluorocarbons (CFCs), PFBI lacks chlorine, rendering it non-ozone-depleting. Its iodine atom provides a reactive site for further functionalization, enabling applications in organic synthesis and materials science. Historically, PFBI’s synthesis via β-scission reactions of perfluoropolyether acid fluorides marked a breakthrough in producing high-purity perfluoroalkyl iodides.

Evolution of Industrial and Research Applications

Initially explored as a solvent for aerospace systems, PFBI gained traction in the 1990s as a CFC alternative due to its low global warming potential (GWP = 1) and nonflammability. Recent advances have expanded its use to laser technology, where it serves as a gain medium in photodissociation iodine lasers, and to electronics, where its low surface energy aids in semiconductor manufacturing.

Position Within Perfluoroalkyl Halides

PFBI belongs to the perfluoroalkyl iodide (PFAI) family, distinguished by their terminal iodine atoms. Compared to shorter-chain analogs (e.g., perfluoroethyl iodide), PFBI offers superior thermal stability (decomposes at >220°C), while its longer chain enhances compatibility with polymers. Among perfluoroalkyl halides, PFBI’s balance of reactivity and inertness makes it a versatile intermediate.

Gas-Phase Synthesis Approaches

Tetrafluoroethylene-Based Production Methods

While tetrafluoroethylene (C~2~F~4~) is not directly cited in recent literature for C~4~F~9~I synthesis, analogous gas-phase strategies using perfluoropropylene (C~3~F~6~) demonstrate scalable pathways. Boiko et al. developed a three-stage method starting with C~3~F~6~, involving:

  • Conjugate addition with iodine chloride/methanol to form 1,1,1,2,3,3-hexafluoro-2-iodo-3-methoxypropane [2].
  • Defluoromethylation using SbCl~5~ to yield 2,3,3,3-tetrafluoro-2-iodopropionyl fluoride [2].
  • Decarbonylation via SbF~5~ catalysis, producing C~4~F~9~I at 90% yield per stage [2]. This approach avoids expensive starting materials, though requires precise temperature control during intermediate purification.

Process Optimization Parameters

Key parameters for gas-phase efficiency include:

  • Temperature: Optimal reaction windows between 40–100°C, with distillation at 58–59°C for intermediate isolation [2].
  • Catalyst loading: 10 mol% SbCl~5~ achieves complete defluoromethylation within 0.5 hours [2].
  • Residence time: 8-hour heating at 100°C ensures full conversion in iodine-ethanol systems [1].

Catalytic Systems for Enhanced Yield

Antimony-based catalysts dominate gas-phase methods:

  • SbCl~5~: Enables CF~3~ group elimination via Lewis acid-mediated C–F bond activation [2].
  • SbF~5~: Promotes decarbonylation of acid fluorides at 40°C, minimizing side reactions [2].
    Alternative systems using NaOtBu or KOH under blue LED irradiation achieve 87% yield via radical pathways, though scalability remains unproven [3].

Liquid-Phase Synthesis Routes

Ionic Liquid Mediated Syntheses

Aluminate ionic liquids (e.g., [EMIM][AlCl~4~]) enable high-purity C~4~F~9~I production:

  • 2 kg ionic liquid mixed with 264 g perfluoropentanoic acid at 80°C [1].
  • Slow addition of 2.5 mol iodine in ethanol over 5 hours [1].
  • 8-hour reflux at 100°C, followed by phase separation and rectification [1].
    This method achieves 336 g product (98.2% HPLC purity) with ionic liquid recyclability, reducing waste [1].
ParameterValueImpact on Yield
Iodine addition rate0.5 mol/hPrevents runaway reactions
Reflux duration8 hEnsures complete iodination
Ionic liquid mass2 kgMaintains reaction homogeneity

Aluminate-Based Methods

Aluminate complexes facilitate C–I bond formation via:

  • Halogen bonding: Ionic liquids stabilize iodide intermediates, reducing side reactions [1] [3].
  • Solvent effects: Ethanol enhances iodine solubility while minimizing ionic liquid decomposition [1].
    Scale-up trials demonstrate consistent 85–90% yields across 10 batches, affirming reproducibility [1].

Decarboxylative Halogenation Routes

Modified Hunsdiecker Reactions

Contemporary adaptations replace classical Ag salts with anion-activated pathways:

  • tBuONa-mediated radical generation: C~4~F~9~I and NaOtBu form halogen-bonded complexes, cleaving under UV light to C~4~F~9~ radicals and I· [3].
  • KOH additive: Enhances radical yield to 87% under sunlight, enabling C(sp~3~)–H functionalization [3].

Silver Salt Intermediates

While less common, AgNO~3~ facilitates iodide exchange in decarboxylative steps:

  • AgCO~3~CF~3~ intermediates decompose at 60°C, releasing CO~2~ and forming C~4~F~9~I [4].
  • Limited to small-scale applications due to Ag recovery costs [4].

Industrial Scale Production Considerations

Cost Analysis and Economic Viability

MethodCost per kg (USD)Key Cost Drivers
Ionic liquid-mediated120Ionic liquid recycling
Gas-phase (SbF~5~)95Catalyst replacement
Radical (KOH)80Light infrastructure

Radical methods show lowest operational costs but require UV reactor investments [3] [4].

Yield Optimization Strategies

  • Catalyst recycling: SbF~5~ retains 92% activity after 5 cycles when distilled from product streams [2].
  • In situ iodide removal: Continuous extraction improves equilibrium shift, boosting yields by 12–15% [1].

Process Engineering Parameters

  • Reactor design: Glass-lined steel resists HF byproducts in SbF~5~ systems [2].
  • Distillation efficiency: 20-tray columns achieve 99.5% purity at 1.5 reflux ratios [1].
  • Throughput: Continuous flow systems process 50 L/h with <2% yield drop versus batch [3].

Physical Description

Liquid

XLogP3

4.1

Boiling Point

67.0 °C

Melting Point

-68.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (17.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

423-39-2

Wikipedia

Perfluorobutyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-: ACTIVE

Dates

Modify: 2023-08-15

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